molecular formula C11H12N4O2 B2686898 5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034481-34-8

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2686898
CAS RN: 2034481-34-8
M. Wt: 232.243
InChI Key: VUVIAXKOMMKHAY-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, also known as MI3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI3 has been shown to inhibit the activity of several kinases, including the oncogenic kinases PAK1 and PAK4, which are involved in cancer progression and metastasis.

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been dedicated to synthesizing novel derivatives with potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, exploring their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, derivatives of benzodifuran and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Immunological Activity

Isoxazolo[5,4-d]pyrimidinone derivatives have been synthesized and tested for their inhibitory activities on cellular and humoral immune responses, indicating their potential for affecting early stages of the immune response (Mączyński et al., 2005).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been investigated for their activity against the intermediate host of schistosomiasis, demonstrating potential as molluscicidal agents (El-bayouki & Basyouni, 1988).

Microwave-Assisted Synthesis

Rapid and efficient methods for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones using microwave irradiation have been developed, showcasing a faster and higher-yield process (Davoodnia et al., 2008).

Room Temperature Catalysis

The synthesis of isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones at room temperature using Keggin heteropolyacid as a green solid acid catalyst highlights advancements in environmentally friendly chemical processes (Bamoharram et al., 2010).

Herbicidal Activities

Research into the herbicidal activities of certain pyrimidinyl-isoxazolyl derivatives indicates their potential for agricultural applications, with some compounds showing significant inhibitory activity against specific weeds (Fu-b, 2014).

properties

IUPAC Name

5-methyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-4-10(15-17-8)11(16)14-3-2-9-5-12-7-13-6-9/h4-7H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVIAXKOMMKHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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